molecular formula C8H5BrF3NO B13097768 2-Amino-5-bromo-4-(trifluoromethyl)benzaldehyde

2-Amino-5-bromo-4-(trifluoromethyl)benzaldehyde

Cat. No.: B13097768
M. Wt: 268.03 g/mol
InChI Key: FBIKTKPHCSATGG-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-(trifluoromethyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a benzene ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-(trifluoromethyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 2-amino-4-(trifluoromethyl)benzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another approach involves the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. This can be achieved by reacting 2-amino-5-bromo-4-chlorobenzaldehyde with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually conducted under reflux conditions to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide can introduce an azide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Sodium borohydride in methanol, room temperature.

    Substitution: Sodium azide in dimethylformamide, reflux conditions.

Major Products Formed

    Oxidation: 2-Amino-5-bromo-4-(trifluoromethyl)benzoic acid.

    Reduction: 2-Amino-5-bromo-4-(trifluoromethyl)benzyl alcohol.

    Substitution: 2-Amino-5-azido-4-(trifluoromethyl)benzaldehyde.

Scientific Research Applications

2-Amino-5-bromo-4-(trifluoromethyl)benzaldehyde has several scientific research applications:

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its unique structural features and reactivity.

    Material Science: It is employed in the design and fabrication of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-(trifluoromethyl)benzaldehyde is primarily related to its ability to interact with specific molecular targets. The presence of the amino group allows for hydrogen bonding interactions with biological macromolecules, while the bromine and trifluoromethyl groups contribute to the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-4-chlorobenzaldehyde
  • 2-Amino-5-bromo-4-methylbenzaldehyde
  • 2-Amino-5-bromo-4-nitrobenzaldehyde

Uniqueness

2-Amino-5-bromo-4-(trifluoromethyl)benzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry. Additionally, the trifluoromethyl group can influence the compound’s biological activity, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

2-amino-5-bromo-4-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c9-6-1-4(3-14)7(13)2-5(6)8(10,11)12/h1-3H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIKTKPHCSATGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(F)(F)F)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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